(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
Overview
Description
(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate is an organic compound characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate typically involves the reaction of ethyl acrylate with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of the pyrazole derivative reacts with the active methylene group of ethyl acrylate in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.
Biological Activity
(E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This compound belongs to a class of pyrazole derivatives known for their potential therapeutic applications. The presence of the pyrazole ring is significant in enhancing biological activity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. A study conducted by Asif et al. evaluated several pyrazole derivatives against various bacterial strains. The results indicated that compounds with similar structures exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some derivatives .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | MIC (μg/mL) | Activity Type |
---|---|---|---|
4a | Staphylococcus aureus | 0.22 | Bactericidal |
5a | Escherichia coli | 0.25 | Bactericidal |
7b | Bacillus subtilis | 0.24 | Bactericidal |
10 | Proteus vulgaris | 0.23 | Bactericidal |
13 | Candida albicans | 0.20 | Fungicidal |
Anti-inflammatory Properties
Pyrazole derivatives have also been reported to exhibit anti-inflammatory effects. For instance, a study highlighted that certain substituted pyrazoles demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac sodium . The mechanism is believed to involve inhibition of pro-inflammatory cytokines and enzymes.
Anticancer Potential
The anticancer activity of pyrazole derivatives is another area of significant research interest. A review indicated that various pyrazole compounds have shown promise in inhibiting tumor cell proliferation across multiple cancer cell lines . Specifically, compounds similar to this compound have been evaluated for their effects on cancer cell lines, demonstrating varying degrees of cytotoxicity.
Case Study: Antiproliferative Activity
In a detailed study assessing the antiproliferative effects of pyrazole derivatives, several compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Properties
IUPAC Name |
ethyl (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h4-7H,3H2,1-2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNCRTPEAMYZER-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.